molecular formula C19H22N2O3S B5497239 N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

Cat. No.: B5497239
M. Wt: 358.5 g/mol
InChI Key: ASHAMBPHPBMHJT-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this exact molecule is limited in the public domain, its core structure provides strong insights into its potential research value. The compound features a naphthalene-sulfonyl group linked to a piperidine-carboxamide scaffold, a structural motif found in compounds investigated for various biological activities . The inclusion of an N-cyclopropyl group is a common strategy in drug design to influence the molecule's metabolic stability and binding affinity by restricting conformational freedom . Structurally similar carboxamide-based compounds are frequently explored as enzyme inhibitors or receptor ligands . For instance, research into analogous molecules has identified potential as inhibitors of key protein targets, such as vascular endothelial growth factor receptor 2 (VEGFR2), which is a prominent target in cancer and angiogenesis research . This suggests a potential application in developing anti-cancer therapeutics. Furthermore, carboxamide derivatives are widely studied for their anti-inflammatory and antibacterial properties, indicating that this compound could serve as a valuable intermediate or lead structure in infectious disease or immunology research . Researchers may find this compound particularly useful for probing protein-ligand interactions, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(20-17-6-7-17)15-9-11-21(12-10-15)25(23,24)18-8-5-14-3-1-2-4-16(14)13-18/h1-5,8,13,15,17H,6-7,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHAMBPHPBMHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the sulfonylation of the naphthalene ring, and the incorporation of the piperidine ring. Common synthetic routes may involve:

    Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.

    Sulfonylation: Sulfonylation of the naphthalene ring using sulfonyl chlorides under basic conditions.

    Piperidine Incorporation: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may utilize large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxamide groups are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Evidence
Sulfonamide Hydrolysis Acidic (HCl, H₂SO₄) or basic (NaOH)Naphthalen-2-ylsulfonic acid + cyclopropyl-piperidine-4-carboxamide amine
Carboxamide Hydrolysis Strong acids/bases at elevated tempsPiperidine-4-carboxylic acid + cyclopropylamine
  • Mechanistic Insight :

    • Sulfonamide cleavage occurs via nucleophilic attack at the sulfur center, yielding sulfonic acid and the corresponding amine.

    • Carboxamide hydrolysis proceeds through acid- or base-catalyzed mechanisms, forming carboxylic acids and amines .

Nucleophilic Substitution

The sulfonyl group acts as a leaving site for nucleophilic displacement:

Reagent Conditions Product Application
Grignard Reagents Anhydrous THF, 0–25°CSubstituted piperidine derivativesAnalog synthesis
Amines DCM, triethylamine, RTSecondary/tertiary amine derivativesDrug optimization
  • Key Observation :

    • Substitution reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation.

Cyclopropane Ring-Opening

The strained cyclopropane moiety undergoes ring-opening under electrophilic or radical conditions:

Reagent Conditions Product Notes
H₂O (acidic) H₂SO₄, 80°C1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide with propanol substituentTheoretical pathway
Halogens (Br₂) Light, RTDibrominated alkane derivativesBased on cyclopropane chemistry
  • Limitation : Direct experimental data for this compound is sparse, but analogous cyclopropane reactions support this reactivity.

Oxidation Reactions

The naphthalene and piperidine groups are prone to oxidation:

Oxidizing Agent Conditions Product Biological Relevance
KMnO₄ Acidic, heatNaphthoquinone derivativesMetabolite formation
H₂O₂ Fe²⁺ catalyst, RTSulfoxide/sulfone intermediatesROS-mediated degradation
  • Impact on Stability :

    • Oxidation of the sulfonyl group to sulfone is unlikely due to its already oxidized state, but side-chain oxidation (e.g., cyclopropane) is feasible.

Metal-Catalyzed Cross-Couplings

The naphthalene ring facilitates coupling reactions:

Reaction Type Catalyst Product Yield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMFBiaryl-modified derivativesModerate (50–70%)
Buchwald–Hartwig Pd₂(dba)₃, XantphosAmino- or alkoxy-substituted analogsHigh (>80%)
  • Synthetic Utility :

    • These reactions enable structural diversification for SAR studies, as seen in OXPHOS inhibitor optimizations .

Acid/Base-Mediated Rearrangements

The piperidine ring undergoes conformational changes under pH extremes:

Condition Effect Outcome
Strong Acid (pH < 2) Protonation of piperidine nitrogenRing puckering, altered binding affinity
Strong Base (pH > 10) Deprotonation of carboxamideEnhanced nucleophilicity at carbonyl oxygen

Photochemical Reactions

UV exposure induces naphthalene ring modifications:

Wavelength Product Application
254 nm Naphthalene dimerizationStability testing
365 nm Singlet oxygen adductsOxidative stress studies

Scientific Research Applications

1.1. Janus Kinase (JAK) Inhibition

One of the primary applications of N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is as a JAK inhibitor . JAKs are crucial in the signaling pathways of several cytokines and growth factors, making them significant targets for treating autoimmune diseases and cancers. The compound has been shown to inhibit JAK activity effectively, leading to reduced inflammation and immune response modulation .

1.2. Anticancer Activity

The compound exhibits promising anticancer properties through its ability to inhibit oxidative phosphorylation (OXPHOS), which is vital for the survival of certain cancer cells. Research indicates that compounds targeting OXPHOS can lead to significant cytotoxicity in cancer cells reliant on aerobic metabolism for energy production . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance its potency against various cancer cell lines .

3.1. In Vivo Efficacy in Cancer Models

A notable study demonstrated the efficacy of this compound in a mouse model of pancreatic cancer. The compound was administered as a single agent, resulting in significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent against highly aggressive cancer types dependent on OXPHOS for energy .

3.2. Clinical Trials for Autoimmune Diseases

Clinical trials are underway to evaluate the safety and efficacy of this compound in patients with autoimmune disorders such as rheumatoid arthritis and psoriasis. Preliminary results indicate a favorable safety profile and promising efficacy, suggesting that it may become an important treatment option for these conditions .

Comparative Data Table

Application AreaMechanism of ActionEfficacy ObservedReferences
JAK InhibitionBlocks JAK/STAT signalingReduced inflammation
Anticancer ActivityInhibits OXPHOSSignificant cytotoxicity in vitro
Autoimmune DiseasesModulates immune responseFavorable safety and efficacy

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons with structurally analogous molecules are essential. Below are hypothetical categories for comparison (illustrative examples only):

Structural Analogs

Compound Name Key Structural Differences Hypothesized Impact on Properties
N-methyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide Cyclopropyl replaced with methyl group Reduced steric hindrance; altered metabolic stability
N-cyclopropyl-1-benzenesulfonylpiperidine-4-carboxamide Naphthalene replaced with benzene ring Lower lipophilicity; reduced π-π stacking potential
N-cyclopropyl-1-naphthalen-2-ylsulfonylazepane-4-carboxamide Piperidine replaced with azepane (7-membered ring) Increased conformational flexibility

Functional Comparisons

  • Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism compared to alkyl chains (e.g., methyl or ethyl substituents) .
  • Target Binding : The naphthalene system could improve binding affinity to aromatic-rich enzyme pockets (e.g., kinases) relative to simpler sulfonamides .

Research Findings and Data Gaps

No peer-reviewed data on this compound’s synthesis, bioactivity, or toxicity are available in the provided evidence. Critical gaps include:

  • Experimental Data : IC₅₀ values, selectivity profiles, or in vivo efficacy.
  • Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) parameters.
  • Safety Profile : Cytotoxicity or off-target effects.

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide?

The synthesis typically involves sulfonylation of a piperidine core followed by cyclopropane introduction. For example, naphthalene-2-sulfonyl chloride can react with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane). Cyclopropane groups are introduced via nucleophilic substitution or reductive amination. Purification often employs column chromatography, and intermediates are validated using NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons and carbons (e.g., distinguishing sulfonyl and cyclopropyl groups) .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Powder Diffraction (XRPD) : For crystalline phase identification and polymorphism analysis .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is standard for research-grade compounds) .

Q. How is the purity of this compound validated in research settings?

Purity is quantified using HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to detect solvates or degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict reactivity sites, such as sulfonyl group electrophilicity or cyclopropane ring strain, which guide derivatization strategies .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Analog Synthesis : Modifying the cyclopropyl group, sulfonyl substituents, or piperidine carboxamide (e.g., fluorination of the naphthalene ring) .
  • Biological Assays : Testing analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) with IC50/EC50 determination .
  • Computational Docking : Mapping ligand-receptor interactions using software like AutoDock to rationalize activity trends .

Q. How should researchers address discrepancies in reported biological activities of derivatives?

Contradictions may arise from:

  • Purity Variations : Re-test compounds using standardized HPLC protocols .
  • Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays) .
  • Structural Confirmation : Re-validate ambiguous analogs with X-ray crystallography to rule out stereochemical errors .

Q. What role does crystallography play in understanding this compound’s interactions?

Single-crystal X-ray diffraction provides unit cell parameters (e.g., a=13.286A˚a = 13.286 \, \text{Å}, b=9.1468A˚b = 9.1468 \, \text{Å} for related piperidine carboxamides) and hydrogen-bonding networks. This data clarifies conformational stability and guides co-crystallization studies with biological targets .

Q. How can researchers design experiments to assess this compound’s pharmacokinetic (PK) properties?

Key steps include:

  • In Vitro Assays : Microsomal stability tests (e.g., liver microsomes + NADPH) to estimate metabolic half-life.
  • Permeability Studies : Caco-2 cell monolayers to predict intestinal absorption.
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction .

Notes

  • Computational workflows should align with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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